1-Isopropyl-3-nitrobenzene
Description
Significance of 1-Isopropyl-3-nitrobenzene within Advanced Synthetic and Mechanistic Studies
This compound, with the chemical formula C₉H₁₁NO₂, is a disubstituted nitroaromatic compound featuring an isopropyl group and a nitro group attached to a benzene (B151609) ring at the meta position relative to each other. smolecule.com Its molecular weight is approximately 165.19 g/mol . smolecule.com This specific isomer is of interest in advanced synthetic and mechanistic studies due to the interplay of the electronic and steric effects of its substituents.
The presence of both the isopropyl and nitro groups allows for a range of chemical transformations. The nitro group can be reduced to an amine, while the isopropyl group's benzylic protons can be susceptible to oxidation. smolecule.com These functionalities make this compound a useful intermediate in the synthesis of more complex molecules. For instance, derivatives of similar nitroaromatic compounds are used to create a variety of bioactive indoles and are precursors for certain pharmaceuticals. nih.gov
Mechanistic studies involving this compound can provide valuable insights into electrophilic aromatic substitution reactions. The competition between the directing effects of the two substituents offers a platform to study the factors governing regioselectivity in detail. Furthermore, the study of its reactions, such as nucleophilic aromatic substitution, where the nitro group can act as a leaving group, contributes to a deeper understanding of reaction mechanisms in substituted aromatic systems. numberanalytics.com
Current State of Academic Research Pertaining to this compound
Academic research on this compound and related compounds primarily focuses on their synthesis, reactivity, and application as building blocks in organic synthesis. Studies often investigate the nitration of cumene (B47948) to understand and optimize the regioselective formation of the different isomers, including this compound. smolecule.com For example, research has explored the use of various nitrating agents and reaction conditions to control the product distribution.
The compound and its derivatives are also subjects of mechanistic investigations. For instance, the study of nucleophilic aromatic substitution reactions on nitroarenes helps in understanding the factors that influence the substitution of the nitro group. zioc.ru Research in this area has led to the development of new synthetic methodologies for creating selectively substituted aromatic compounds. rsc.org
Furthermore, computational studies, often employing density functional theory (DFT), are used to complement experimental findings. These theoretical calculations provide insights into the electronic structure, reaction mechanisms, and the factors controlling the regioselectivity of reactions involving substituted nitrobenzenes. jmaterenvironsci.com For example, theoretical studies on the Friedel-Crafts alkylation of benzene with isopropyl chloride have provided a deeper understanding of the reaction mechanism. researchgate.net
While direct research on the biological applications of this compound is not extensively documented in the provided search results, the broader class of nitroaromatic compounds and their derivatives are known to be investigated for potential use in pharmaceuticals and agrochemicals. nih.gov For instance, piperazine (B1678402) derivatives containing a nitrobenzyl group have been studied for their potential therapeutic applications. ontosight.ai
Identification of Key Research Challenges and Future Opportunities for this compound Studies
A key research challenge lies in achieving high regioselectivity in the synthesis of this compound. While the meta-isomer is formed, the nitration of cumene typically yields a mixture of ortho, meta, and para isomers, necessitating purification steps. smolecule.com Developing more selective and efficient synthetic methods, potentially through novel catalytic systems or reaction conditions, remains an area for future exploration.
Another challenge is the in-depth investigation of the reaction mechanisms involving this compound. While general principles of electrophilic and nucleophilic aromatic substitution are well-established, detailed kinetic and mechanistic studies specific to this compound can provide a more nuanced understanding of the interplay between steric and electronic effects. Advanced techniques, such as in-situ spectroscopy and computational modeling, could be further employed to elucidate reaction pathways and transition states.
Future opportunities for research on this compound include its exploration as a precursor for novel functional materials and biologically active molecules. The unique substitution pattern could be leveraged to synthesize new derivatives with interesting electronic, optical, or medicinal properties. For example, the development of new catalysts for the selective transformation of the nitro and isopropyl groups could open up new synthetic avenues.
Furthermore, there is an opportunity to investigate the environmental fate and potential bioremediation of this compound and related compounds. Given that nitroaromatic compounds can be environmental contaminants, understanding their degradation pathways is of significant importance. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-nitro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 |
InChI Key |
NRKSONABASVOGU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Isopropyl 3 Nitrobenzene
Strategic Approaches to Aryl Nitration for Meta-Substitution
Direct nitration of isopropylbenzene typically yields a mixture of ortho- and para-isomers, making the synthesis of the meta-isomer challenging. However, understanding the mechanisms and controlling reaction parameters can influence the product distribution.
Regioselective Electrophilic Aromatic Nitration of Isopropylbenzene and Related Precursors
The nitration of isopropylbenzene is a classic example of an electrophilic aromatic substitution reaction. The isopropyl group, being an electron-donating alkyl group, is an activating substituent that directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the ortho and para positions. sciepub.com This directing effect is a consequence of the stabilization of the sigma-complex (also known as the Wheland intermediate) formed during the reaction, where the positive charge can be delocalized onto the carbon atom bearing the isopropyl group. nih.gov
Direct nitration of isopropylbenzene using a standard mixture of concentrated nitric acid and sulfuric acid predominantly yields 2-nitroisopropylbenzene and 4-nitroisopropylbenzene. The formation of 1-isopropyl-3-nitrobenzene is a minor product due to the unfavorable energetics of the meta-attack pathway. The steric hindrance presented by the bulky isopropyl group can also influence the ortho-to-para product ratio, often favoring the para isomer. sciepub.com
The kinetics and product distribution of the nitration of isopropylbenzene in aqueous sulphuric acid have been studied, confirming that the reaction leads to a mixture of isomers with the meta-product being the least favored. rsc.org
Influence of Catalysts and Reaction Conditions on Isomer Distribution
Controlling the isomer distribution in nitration reactions is a key area of research. dtic.mil Various catalysts and reaction conditions can be employed to alter the regioselectivity of the nitration of alkylbenzenes, including isopropylbenzene.
Solid acid catalysts, such as zeolites, have been shown to influence the isomer distribution in the nitration of substituted aromatic compounds. For instance, zeolites like ZSM-5, with specific pore sizes, can exhibit shape selectivity, favoring the formation of the para isomer due to steric constraints within the catalyst's channels, which concomitantly reduces the proportion of the ortho isomer. google.com While this is often used to enhance para-selectivity, the principle of using solid supports to restrict angles of attack can be explored to modify isomer ratios. uliege.be
The choice of nitrating agent and the presence of other catalysts can also play a role. For example, palladium acetate (B1210297) has been shown to be an effective catalyst for nitration reactions, yielding novel isomer distributions compared to conventional methods. dtic.mil Similarly, the use of solid supports and catalysts like iron(III) nitrate (B79036) or chromium(III) nitrate can alter the ortho/para ratio in the nitration of other substituted benzenes, suggesting that such approaches could potentially be adapted to influence the product distribution of isopropylbenzene nitration. uliege.be
The table below summarizes how different catalytic systems can affect isomer distribution in the nitration of aromatic compounds, illustrating the potential for controlling regioselectivity.
| Catalyst System | Aromatic Substrate | Key Observation | Reference |
| Mercury(II) | Anisole | Changed ortho/para ratio from 71:29 (uncatalyzed) to 15:85. | dtic.mil |
| H-ZSM-5 Zeolite | Toluene | Can produce at least 80-90% para isomer, with the remainder being the ortho isomer. | google.com |
| Fe/Mo/SiO₂ | Benzene (B151609) | High conversion and selectivity for mononitrobenzene using dilute nitric acid. | scispace.com |
Multi-Step Synthetic Routes Utilizing Functional Group Interconversions
Given the difficulty of achieving meta-substitution through direct nitration of isopropylbenzene, multi-step synthetic pathways are generally the preferred approach for synthesizing this compound. These routes strategically introduce functional groups in a specific order to control the regiochemical outcome. lumenlearning.com
Transformation of Pre-functionalized Aromatic Systems for Target Meta-Substitution
A common and effective strategy involves starting with a benzene ring that has a meta-directing group. The nitro group itself is a strong meta-director. libretexts.orglibretexts.org Therefore, a logical synthetic route would be to introduce the precursor to the isopropyl group onto nitrobenzene (B124822).
One such pathway involves the Friedel-Crafts acylation of nitrobenzene. Since the nitro group deactivates the ring and directs incoming electrophiles to the meta position, reacting nitrobenzene with propanoyl chloride or propanoic anhydride (B1165640) under Friedel-Crafts conditions (e.g., with AlCl₃ as a catalyst) would yield 3-nitropropiophenone. youtube.com The acyl group is a meta-director, reinforcing the desired substitution pattern. youtube.com
The key steps in this synthetic strategy are:
Nitration of Benzene: Benzene is first nitrated to form nitrobenzene. libretexts.org
Friedel-Crafts Acylation: Nitrobenzene is then subjected to Friedel-Crafts acylation to introduce an acyl group at the meta position. This step is often challenging because the deactivated ring is less reactive towards Friedel-Crafts reactions. libretexts.org
Reduction of the Carbonyl Group: The ketone functional group in 3-nitropropiophenone is subsequently reduced to an alkyl group to form the final product, this compound.
This approach ensures the correct meta-relationship between the nitro and isopropyl groups because the directing effect of the nitro group is utilized to place the second substituent. lumenlearning.com
Pathways Involving Reductive and Oxidative Conversions
Reductive and oxidative transformations are crucial for interconverting functional groups in multi-step syntheses. libretexts.org In the context of synthesizing this compound from 3-nitropropiophenone, the reduction of the carbonyl group is a critical step.
Common methods for reducing a ketone to an alkane include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The Clemmensen reduction is performed under acidic conditions, which are compatible with the nitro group. This would convert the propiophenone (B1677668) intermediate into the desired isopropylbenzene derivative. libretexts.org
Another important functional group interconversion is the reduction of a nitro group to an amine. google.com While not a direct step in the primary synthesis of this compound, it is a fundamental transformation in the synthesis of other substituted aromatics. libretexts.org Nitro compounds can be reduced to primary amines using reagents such as hydrogen gas with a metal catalyst (Ni, Pd, Pt) or by using metals in an acidic medium, like iron filings and hydrochloric acid. ncert.nic.in This transformation is highly efficient and is a cornerstone of synthetic aromatic chemistry. google.com For instance, if one wanted to synthesize m-bromoaniline from benzene, the strategy would be to nitrate benzene first, then brominate the resulting nitrobenzene (which directs meta), and finally reduce the nitro group to an amine. libretexts.org This highlights the strategic use of the nitro group as a meta-director, followed by its conversion into another functional group.
Emerging Methodologies in Nitroaromatic Synthesis Applicable to this compound
Recent advancements in organic synthesis offer new potential routes for the preparation of nitroaromatic compounds with improved selectivity and under milder conditions. scispace.com These emerging methodologies could be applicable to the synthesis of this compound.
One area of development is the use of novel catalytic systems for nitration. Heteropolyacid catalysts supported on materials like silica (B1680970) have been investigated for the nitration of benzene, offering potential alternatives to traditional mixed-acid systems. researchgate.net These solid-phase catalysts can simplify product purification and may offer different selectivities.
Biocatalysis is another emerging field. While industrial synthesis relies on chemical methods, studies have shown that some microorganisms can synthesize nitroaromatic compounds. nih.gov For example, the formation of the nitronium cation has been linked to the activity of nitric oxide synthase in some biosynthetic pathways. nih.gov Although not yet a mainstream industrial method, the use of enzymes like nitroreductases for the reduction of nitro groups is well-established, showcasing the potential for biocatalytic approaches in both the synthesis and transformation of these compounds. google.com
Furthermore, new synthetic strategies for creating nitroaromatics are continuously being developed. These include methods for the nitration of aryl boronic acids, aryl halides, and the oxidation of aryl primary amines. scispace.com Such methods could provide alternative pathways to this compound by allowing for the introduction of the nitro group at a late stage in the synthesis, potentially avoiding issues with the directing effects of existing substituents.
Green Chemistry Principles and Sustainable Nitration Processes
Traditional nitration of aromatic compounds often involves the use of harsh reagents like fuming nitric acid and large quantities of sulfuric acid, leading to significant environmental concerns and hazardous waste generation. researchgate.netaiche.org Green chemistry principles aim to mitigate these issues by developing cleaner, more environmentally friendly, and sustainable chemical technologies. aiche.org The core objective is to eliminate the generation of hazardous substances during chemical manufacturing. aiche.org
Several greener alternatives to conventional nitration have been explored. These include the use of solid acid catalysts, which can replace corrosive and difficult-to-recycle liquid acids. researchgate.net For instance, the regioselective nitration of cumene (B47948) to 4-nitrocumene has been demonstrated using 70% nitric acid over a MoO3/SiO2 solid acid catalyst, achieving high conversion and selectivity. researchgate.net While this specific example focuses on a different isomer, the underlying principle of employing solid acids to reduce waste and improve reaction conditions is a key aspect of green nitration. Other approaches focus on eliminating the use of sulfuric acid altogether by employing alternative nitrating agents or reaction conditions. aiche.org Research has also been conducted on photochemical nitration, which utilizes UV radiation to synthesize nitro compounds under ambient conditions, presenting another potential green pathway. researchgate.netmjcce.org.mk
The following table summarizes various green nitration approaches for aromatic compounds:
| Nitration Method | Key Features | Advantages |
| Solid Acid Catalysis | Employs recyclable solid catalysts instead of liquid acids. researchgate.net | Reduces corrosive waste and simplifies product separation. researchgate.net |
| Sulfuric Acid-Free Nitration | Utilizes alternative nitrating systems to avoid sulfuric acid. aiche.org | Eliminates the generation of spent acid streams. aiche.org |
| Photochemical Nitration | Uses UV radiation to initiate the nitration reaction. researchgate.net | Can be performed under ambient conditions. researchgate.net |
| Mechanochemistry | Employs mechanical energy to drive the reaction, often solvent-free. rsc.org | Minimizes solvent waste and can be more energy-efficient. rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. gordon.edu | Reduces reaction times and material usage. gordon.edu |
Flow Chemistry and Continuous Production Techniques for Scalability
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of nitroaromatic compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. rsc.orgewadirect.com The highly exothermic nature of nitration reactions poses significant safety risks in large-scale batch reactors. rsc.orgewadirect.com Flow chemistry mitigates these risks by using small reactor volumes, which allows for better heat dissipation and precise temperature control. ewadirect.com
Continuous-flow microreaction processes have been developed for the mononitration of various aromatic compounds with high yield and selectivity. rsc.orgresearchgate.net These systems enable the continuous addition of reactants and removal of products, leading to a more efficient and scalable manufacturing process. ewadirect.com For instance, a continuous-flow microreaction process has been successfully scaled up for the production of nitro-p-xylene and nitro-o-xylene, demonstrating its industrial potential. rsc.orgresearchgate.net This approach not only enhances safety but can also improve product yield and selectivity compared to batch methods. rsc.org
The integration of solid acid catalysts into continuous-flow systems further enhances the sustainability and efficiency of nitration processes. acs.org A packed bed reactor system utilizing a Mo(VI)-supported TiO2–ZrO2 mixed-metal oxide as a solid acid catalyst has been shown to effectively catalyze the nitration of various aromatic compounds with aqueous nitric acid. acs.org This combination of flow chemistry and solid acid catalysis represents a significant step towards safer, more sustainable, and scalable production of nitroaromatics.
Key benefits of utilizing flow chemistry for the synthesis of nitroaromatic compounds are highlighted in the table below:
| Feature | Description | Advantage |
| Enhanced Safety | Small reaction volumes and superior heat transfer capabilities. ewadirect.com | Reduces the risk of thermal runaways and explosions associated with exothermic nitration reactions. rsc.orgewadirect.com |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net | Leads to higher yields, better selectivity, and more consistent product quality. rsc.org |
| Scalability | Production can be scaled up by extending the operation time or by "numbering-up" (using multiple reactors in parallel). ewadirect.com | Facilitates a seamless transition from laboratory-scale synthesis to industrial-scale production. rsc.orgresearchgate.net |
| Efficiency | Continuous processing minimizes downtime between batches and allows for the integration of in-line purification and analysis. ewadirect.com | Increases overall process efficiency and reduces manufacturing costs. |
| Sustainability | Can be combined with green chemistry principles, such as the use of solid catalysts and solvent-free conditions. acs.orgrsc.org | Reduces waste generation and environmental impact. rsc.org |
Elucidation of Reaction Mechanisms Involving 1 Isopropyl 3 Nitrobenzene
Mechanistic Pathways of Nitro Group Introduction (Nitration)
The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a cornerstone of organic synthesis. For isopropylbenzene, this reaction leads to the formation of nitro-isomers, including 1-isopropyl-3-nitrobenzene.
The nitration of isopropylbenzene proceeds through an electrophilic aromatic substitution (EAS) mechanism. savemyexams.com This class of reactions involves an electrophile replacing a hydrogen atom on the aromatic ring. savemyexams.com The process is typically initiated by mixing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comuomustansiriyah.edu.iq
In this mixture, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. masterorganicchemistry.comchemistrysteps.comlibretexts.org
Generation of the Nitronium Ion: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Once generated, the electron-rich π system of the isopropylbenzene ring attacks the nitronium ion. masterorganicchemistry.comuomustansiriyah.edu.iq This initial attack is the slow, rate-determining step of the reaction, as it temporarily disrupts the stability of the aromatic system. uomustansiriyah.edu.iqminia.edu.eg In the final, rapid step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.comuomustansiriyah.edu.iq
The intermediate formed during the attack of the benzene (B151609) ring on the electrophile is a resonance-stabilized carbocation known as a sigma complex, or arenium ion. uomustansiriyah.edu.iqnih.gov In this intermediate, the carbon atom bonded to the incoming nitronium ion becomes sp³-hybridized, breaking the cyclic conjugation of the aromatic ring. nih.gov The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance.
The stability of this sigma complex is a critical factor in determining the reaction's rate and regioselectivity. The reaction pathway involves two main transition states. The first, and higher energy, transition state leads to the formation of the sigma complex. uomustansiriyah.edu.iq The second, lower energy, transition state is for the deprotonation of the sigma complex to form the final product. uomustansiriyah.edu.iq The structure of the rate-determining transition state closely resembles the high-energy sigma complex intermediate. uomustansiriyah.edu.iq
The isopropyl group already present on the benzene ring significantly influences the position of the incoming nitro group. The isopropyl group is classified as an activating, ortho-, para-directing substituent. uomustansiriyah.edu.iqsciepub.com This directing effect is the result of a combination of electronic and steric factors.
Electronic Effects: The isopropyl group is an electron-donating group through induction and hyperconjugation. This electron donation enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org This donation preferentially stabilizes the sigma complexes formed from attack at the ortho and para positions. For both ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the isopropyl group. libretexts.orglkouniv.ac.in This tertiary carbocation is significantly more stable than the secondary carbocations that comprise all the resonance forms for meta attack. libretexts.org Consequently, the transition states leading to the ortho and para products have lower activation energies and form faster than the transition state for the meta product. lkouniv.ac.in
Steric Effects: The isopropyl group is sterically bulky. This bulkiness hinders the approach of the nitronium ion to the ortho positions, which are adjacent to the isopropyl group. libretexts.org As a result, the para position is more accessible, and the para-substituted isomer (1-isopropyl-4-nitrobenzene) is typically the major product.
Due to these effects, the direct nitration of isopropylbenzene yields primarily 1-isopropyl-4-nitrobenzene (B160760) and a smaller amount of 1-isopropyl-2-nitrobenzene. The formation of this compound is electronically disfavored, making it a minor product in this specific reaction. libretexts.org
| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |
|---|---|---|---|---|
| Toluene | 58.5 | 4.5 | 37 | libretexts.org |
| tert-Butylbenzene | 16 | 8 | 75 | libretexts.org |
Mechanisms of Nitro Group Reduction in this compound
The nitro group of this compound can be reduced to an amino group (-NH₂) to form 3-isopropylaniline (B1630885). This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. masterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (Pd/C). masterorganicchemistry.comacsgcipr.org
The reduction of the nitro group to an amine is a multi-step process that occurs on the surface of the catalyst. acsgcipr.org While the exact mechanism can be complex, it is generally accepted to proceed through several intermediate species. The direct pathway involves the sequential reduction of the nitro group. nih.gov
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then further reduced to a hydroxylamine (Ar-NHOH). The formation of N-phenylhydroxylamine intermediates is a key step in this pathway. nih.govrsc.orgrsc.org
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). rsc.org
An alternative, indirect pathway can also occur, where the nitroso and hydroxylamine intermediates condense to form an azoxy compound (Ar-N(O)=N-Ar), which is then successively reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to two molecules of the amine. nih.govrsc.org The direct pathway via the hydroxylamine is often considered the primary route in many catalytic systems. acs.org The accumulation of hydroxylamine intermediates can sometimes be problematic, as they can be thermally unstable. acsgcipr.org
In complex molecules that contain multiple reducible functional groups (e.g., carbonyls, esters, halogens, nitriles), the selective reduction of the nitro group is a significant challenge. nih.govorganic-chemistry.org This is known as chemoselectivity. While catalytic hydrogenation with H₂/Pd-C is highly effective, it can sometimes lack selectivity and reduce other functional groups. nih.gov
Several methods have been developed to achieve chemoselective reduction of nitro groups:
Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and highly chemoselective method. masterorganicchemistry.comcommonorganicchemistry.com The Béchamp reduction, using Fe and acid, is well-known for its high tolerance of other functional groups. nih.govresearchgate.net Similarly, tin(II) chloride (SnCl₂) is a mild reagent used for the selective reduction of aromatic nitro groups to anilines, often in the presence of other sensitive groups. acsgcipr.orgwikipedia.org These reactions are thought to proceed via single electron transfer from the metal. acsgcipr.org
Modified Catalytic Systems: The selectivity of catalytic hydrogenation can be improved by modifying the catalyst or reaction conditions. For instance, certain catalysts like gold (Au) or silver (Ag) nanoparticles have shown high chemoselectivity for nitro group reduction. unimi.it The use of specific additives or catalyst poisons can also enhance selectivity by deactivating the catalyst towards the reduction of other functional groups. acsgcipr.org
Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen. Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in combination with a catalyst like Pd/C, can offer excellent selectivity for nitro group reduction under mild conditions. nih.gov
| Reagent/System | General Application | Selectivity Notes | Reference |
|---|---|---|---|
| H₂ / Pd/C or PtO₂ | General-purpose, highly efficient hydrogenation. | Highly active; may also reduce alkenes, alkynes, C=O, C≡N, and cause dehalogenation. | masterorganicchemistry.comcommonorganicchemistry.com |
| Fe / HCl or NH₄Cl (Béchamp Reduction) | Chemoselective reduction of aromatic nitro groups. | Excellent functional group tolerance; does not typically reduce esters, ketones, or acids. | nih.govcommonorganicchemistry.comresearchgate.net |
| SnCl₂ / HCl | Mild and selective reduction of aromatic nitro groups. | Tolerates many other reducible groups such as nitriles and carbonyls. | commonorganicchemistry.comacsgcipr.orgwikipedia.org |
| NaBH₄ / Catalyst (e.g., NiCl₂) | Reduction of nitro groups; NaBH₄ alone is generally unreactive. | Selectivity depends heavily on the transition metal catalyst used. Can be tuned for specific reductions. | orientjchem.org |
Photochemical Transformation Mechanisms of Nitrobenzene (B124822) Systems
The photochemistry of nitroaromatic compounds is primarily dictated by the nitro group. Upon absorption of UV light, nitrobenzene undergoes a series of complex and rapid electronic and structural changes. These processes are fundamental to understanding the environmental fate and potential applications of compounds like this compound.
The absorption of ultraviolet light by nitrobenzene promotes the molecule to various singlet excited electronic states. Computational and experimental studies have characterized several key states, including S1, S2, S3, and S4. masterorganicchemistry.comresearchgate.net The S1 state, resulting from a weak absorption band around 345-355 nm, is identified as a 1(nπ) state primarily localized on the nitro group. masterorganicchemistry.comresearchgate.net The most dominant feature in the absorption spectrum, typically around 240-270 nm depending on solvent polarity, corresponds to the S0 → S4 transition. masterorganicchemistry.comresearchgate.net This S4 state is a 1(Lₐππ) state, characterized by significant charge transfer from the benzene ring to the nitro group. masterorganicchemistry.comyoutube.com
Following photoexcitation, the molecule undergoes extremely rapid dynamics on the femtosecond to picosecond timescale. pw.livescielo.br Ultrafast transient polarization spectroscopy on liquid nitrobenzene reveals that after excitation to the S1 state, the system exhibits oscillatory wave packet dynamics. pw.livescielo.brlibretexts.org A crucial pathway for deactivation is intersystem crossing (ISC) from the singlet manifold to the triplet manifold. The S1 state is known to efficiently cross to a nearby triplet state (T2). pw.live Studies indicate that the wave packet can traverse the S1/T2 intersystem crossing point multiple times before the population completely transfers from the S1 state. pw.livelibretexts.org This process is remarkably efficient, leading to a high triplet yield, which has been observed to be greater than 0.6 in alcoholic solvents. masterorganicchemistry.com
The dynamics are influenced by the solvent environment. In aqueous solutions, for instance, the decay of the S1 state occurs on two timescales, a sub-picosecond component and a longer component of approximately 11.8 ps. researchgate.net This is attributed to the decay of the initially excited S1 state and subsequent internal conversion and intersystem crossing processes. researchgate.net
Table 1: Key Excited Electronic States and Photodynamic Properties of Nitrobenzene
| Property | Description | Wavelength (nm) | Timescale | Reference |
| S₀ → S₁ Transition | Weak absorption to the 1(nπ) state, localized on the NO₂ group. | ~345-355 | - | masterorganicchemistry.com |
| S₀ → S₄ Transition | Strong absorption to the 1(Lₐππ) charge-transfer state. | ~240-270 | - | masterorganicchemistry.comresearchgate.net |
| S₁ State Decay | Decay involves internal conversion and intersystem crossing to the triplet manifold. | - | 0.82 ps & 11.8 ps (in H₂O) | researchgate.net |
| Intersystem Crossing (ISC) | Efficient transition from S₁ to the triplet state T₂. | - | < 5 ps | masterorganicchemistry.compw.live |
| Triplet Yield (Φ_T) | High efficiency of triplet state formation following excitation. | - | > 0.6 (in isopropanol) | masterorganicchemistry.com |
The triplet state of nitroaromatics is a key intermediate in their photochemical reactions. One of the principal reaction pathways is photoreduction, which typically proceeds via hydrogen abstraction. In the presence of a suitable hydrogen-donating solvent, such as isopropanol, the excited triplet nitrobenzene molecule can abstract a hydrogen atom from the solvent. libretexts.orgmsu.edu This process generates a radical pair: a nitrobenzene-derived radical (ArNO₂H•) and a solvent-derived radical. libretexts.orgmsu.edu This initial radical can then undergo further reactions to yield stable reduction products like the corresponding hydroxylamine and aniline (B41778) derivatives. vaia.com
Another significant photochemical pathway is photodissociation. High-level studies have identified a "roaming-mediated isomerization" mechanism for the dissociation of nitrobenzene. In this pathway, the molecule undergoes a frustrated dissociation to a phenyl radical and nitrogen dioxide on the ground electronic state. Instead of separating completely, the fragments "roam" and subsequently react intramolecularly. This leads to an isomerization, converting the nitro group into a nitrite (B80452) group, forming phenyl nitrite. youtube.com This nitrite isomer is unstable and rapidly decomposes to a phenoxy radical and nitric oxide (NO), which are observed as major photoproducts. This roaming mechanism provides a plausible pathway for dissociation that avoids the high energy barrier associated with direct isomerization via a tight transition state. Photodegradation in aqueous environments can also lead to the formation of nitrophenols and phenol.
Investigation of Other Electrophilic and Nucleophilic Aromatic Reactions
Beyond photochemical reactions, the reactivity of this compound is governed by the electronic properties of its substituents in thermal reactions. The interplay between the electron-withdrawing nitro group and the weakly electron-donating isopropyl group dictates its behavior in electrophilic and nucleophilic aromatic substitution.
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution for forming new carbon-carbon bonds, is notoriously ineffective on strongly deactivated aromatic rings. The nitro group is one of the most powerful deactivating groups due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring. Consequently, nitrobenzene itself does not undergo Friedel-Crafts alkylation or acylation under standard conditions and is sometimes even used as a high-boiling point solvent for these reactions. vaia.com
In this compound, the strong deactivating effect of the nitro group overwhelmingly dominates the weak activating effect of the meta-positioned isopropyl group. The ring's electron density is significantly depleted, rendering it insufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. Therefore, this compound is not a viable substrate for Friedel-Crafts type reactions.
While resistant to electrophilic attack, the electron-deficient nature of nitroaromatics makes them susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group, such as a halogen, is present on the ring. The SₙAr mechanism is highly favored when strong electron-withdrawing groups, like the nitro group, are positioned ortho or para to the leaving group. These groups are crucial for activating the ring towards nucleophilic attack and for stabilizing the key intermediate.
The reaction proceeds via a two-step addition-elimination mechanism.
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group plays a critical role in stabilizing this intermediate by delocalizing the negative charge through resonance.
Elimination: The aromaticity of the ring is restored in a fast step where the leaving group departs, yielding the final substitution product.
In halogenated nitrobenzene systems analogous to this compound (e.g., 1-chloro-2,4-dinitrobenzene), the presence of the nitro groups greatly facilitates the substitution of the chlorine atom by various nucleophiles. The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) being a particularly good leaving group in these systems.
Table 2: General Mechanism for Nucleophilic Aromatic Substitution (SₙAr)
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | The nucleophile (Nu⁻) attacks the ipso-carbon, breaking the aromaticity. This is the rate-determining step. | Formation of the resonance-stabilized Meisenheimer complex. |
| 2. Leaving Group Departure | The leaving group (X⁻) is eliminated, restoring the aromatic ring. | Formation of the final substituted product. |
Advanced Theoretical and Computational Chemistry Studies of 1 Isopropyl 3 Nitrobenzene
Quantum Chemical Characterization of Molecular and Electronic Structure
Advanced computational methods are instrumental in elucidating the intricate molecular and electronic properties of 1-isopropyl-3-nitrobenzene. These theoretical approaches provide deep insights into the molecule's reactivity, stability, and conformational preferences, which are challenging to determine through experimental means alone.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.com
In substituted nitrobenzenes, the electronic landscape is significantly influenced by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating or -withdrawing nature of other substituents. For this compound, the isopropyl group is a weak electron-donating group. Computational studies on similar aromatic compounds show that the HOMO is typically localized on the benzene (B151609) ring and the alkyl substituent, while the LUMO is predominantly centered on the nitro group and the aromatic ring. This distribution makes the nitro group and adjacent ring positions susceptible to nucleophilic attack.
The HOMO-LUMO gap for substituted nitrobenzenes can be calculated using Density Functional Theory (DFT). For instance, studies on related thiosemicarbazone derivatives have shown that a low HOMO-LUMO gap (e.g., 3.86 eV) indicates high chemical reactivity. mdpi.com While specific values for this compound require dedicated calculations, the trend suggests that the presence of the nitro group significantly lowers the LUMO energy, leading to a moderate to small HOMO-LUMO gap and thus, enhanced reactivity towards nucleophiles.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -2.7 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 3.8 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |
Global Reactivity Descriptors: Electrophilicity Index, Chemical Potential, and Chemical Hardness
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors include the chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher (less negative) chemical potential suggests a greater tendency to donate electrons. jmaterenvironsci.comresearchgate.net
Chemical Hardness (η) : This measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). jmaterenvironsci.comresearchgate.net Harder molecules have a larger HOMO-LUMO gap and are less reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). mdpi.com A higher electrophilicity index indicates a stronger electrophile.
Theoretical studies on nitroaromatic compounds consistently show that the nitro group imparts a high electrophilicity index. jmaterenvironsci.comresearchgate.net For instance, in a study of the nitration of a naphthalene (B1677914) derivative, the nitro group itself was found to have a high electrophilicity index (w = 2.23 eV), classifying it as a strong electrophile. jmaterenvironsci.comresearchgate.net This high electrophilicity of the nitro functionality in this compound makes the aromatic ring electron-deficient and thus activates it towards nucleophilic attack, while deactivating it towards electrophilic substitution.
Table 2: Calculated Global Reactivity Descriptors for a Representative Nitroaromatic System Note: The values are illustrative and based on general findings for nitroaromatic compounds from the literature.
| Descriptor | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.6 eV | Indicates the tendency to exchange electrons with the environment. jmaterenvironsci.comresearchgate.net |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.9 eV | Measures resistance to charge transfer. jmaterenvironsci.comresearchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | 5.55 eV | Quantifies the electrophilic character of the molecule; a high value indicates a strong electrophile. mdpi.com |
Conformational Landscapes and Molecular Geometries of Substituted Nitrobenzenes
The three-dimensional structure and conformational flexibility of substituted nitrobenzenes are critical to their reactivity and intermolecular interactions. The orientation of the nitro group relative to the benzene ring is a key structural parameter. While often depicted as planar, the nitro group can be twisted out of the plane of the aromatic ring due to steric hindrance from adjacent substituents or due to intermolecular interactions in a crystal lattice. semanticscholar.org
In the case of this compound, the isopropyl group is in the meta position relative to the nitro group, which results in minimal direct steric clash between the two groups. Therefore, the nitro group is expected to be nearly coplanar with the benzene ring in the lowest energy conformation. This planarity allows for maximal resonance interaction between the nitro group's π-system and the aromatic ring, which is crucial for its electron-withdrawing effect.
Gas-phase electron diffraction and quantum chemical calculations on nitrobenzene (B124822) itself have shown that the molecule has a planar equilibrium structure. researchgate.net For para-substituted nitrobenzenes, studies have found that the degree of planarity of the nitro group can be influenced by the electronic nature of the para-substituent and by intermolecular forces in the solid state, with the average twist angle being around 7.3 degrees. semanticscholar.org A full conformational analysis of this compound would involve mapping the potential energy surface as a function of the rotation around the C-N bond and the bonds within the isopropyl group to identify all stable conformers and the energy barriers between them.
Computational Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound. These studies can map out entire reaction pathways, identify intermediate structures, and calculate the energy barriers that govern reaction rates.
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT has become a standard method for studying the reaction mechanisms of aromatic compounds due to its balance of accuracy and computational cost. rsc.org For reactions involving substituted nitrobenzenes, such as electrophilic aromatic substitution (e.g., nitration) or nucleophilic aromatic substitution, DFT calculations can be used to model the entire reaction coordinate. rsc.orgresearchgate.net
For example, in the study of a nitration reaction, DFT calculations at the B3LYP/6-31G(d,p) level of theory were employed to understand the regioselectivity. jmaterenvironsci.comresearchgate.net The calculations involved optimizing the geometries of the reactants, intermediates (such as σ-complexes), transition states, and products. By comparing the energies of the various possible pathways, the most favorable reaction mechanism can be determined. jmaterenvironsci.comresearchgate.net Similarly, DFT has been used to study the addition of carbanions to substituted nitrobenzenes, providing insights into the Gibbs free energy of activation and reaction. rsc.org These studies often employ functionals like PBE1PBE or ωB97XD with basis sets such as 6-311+G(2d,p) to accurately model the electronic effects and geometries. rsc.orgrsc.org
A DFT study of the reaction of this compound with a nucleophile would involve modeling the formation of the Meisenheimer complex (the σ-adduct) at the positions ortho and para to the nitro group. The calculations would reveal the relative stability of these intermediates and the transition states leading to them, thereby predicting the regioselectivity of the reaction.
Transition State Identification, Characterization, and Reaction Barrier Calculations
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is the primary determinant of the reaction rate.
Computational methods, such as the QST2 or TS algorithms within quantum chemistry software packages, are used to locate transition state structures. researchgate.net Once a potential TS is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. rsc.orgrsc.org
For reactions of substituted nitrobenzenes, calculating the activation barriers for different possible pathways allows for a direct comparison of their feasibility. For instance, in a study of nitration, the activation energies for the formation of different σ-complexes were calculated to be in the range of 60-80 kcal/mol, which helped to explain the observed regioselectivity. researchgate.net In the context of this compound, calculating the reaction barriers for nucleophilic attack at different positions on the ring would provide a quantitative prediction of the product distribution. These calculations can also assess the influence of the isopropyl group on the reaction barriers, accounting for both its electronic and steric effects. rsc.orgresearchgate.net
Application of Molecular Electron Density Theory (MEDT) for Mechanistic Understanding
Molecular Electron Density Theory (MEDT) is a powerful quantum chemical framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density distribution. researchgate.net Unlike theories that focus on molecular orbitals, MEDT posits that the electron density, a measurable property, governs chemical reactivity. mdpi.com For reactions involving this compound, MEDT provides a robust methodology to understand mechanistic pathways, particularly in electrophilic aromatic substitution (EAS) reactions. researchgate.netresearchgate.net
The nitration of an aromatic compound, a classic EAS reaction, is understood within MEDT to proceed through a two-step mechanism. researchgate.netresearchgate.net This process begins with the electrophilic attack of a nitronium ion (NO₂⁺) on the benzene ring, forming a tetrahedral cationic intermediate, followed by a barrierless proton abstraction to restore aromaticity. researchgate.net MEDT analysis of similar reactions, such as the nitration of nitrobenzene, has shown that the initial electrophilic attack is the rate-determining step and is responsible for the regiochemical outcome of the reaction. researchgate.net
In the context of this compound, MEDT can be used to rationalize its reactivity in further substitution reactions. The theory utilizes reactivity indices derived from conceptual DFT, such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), to predict the flow of electron density between reactants. mdpi.comjmaterenvironsci.com The nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic attack, while the isopropyl group is a weak electron-donating group. smolecule.commasterorganicchemistry.com MEDT would analyze the Global Electron Density Transfer (GEDT) to confirm that in a typical EAS reaction, the electron density flows from the aromatic ring of this compound (the nucleophile) to the incoming electrophile. jmaterenvironsci.com Analysis of local reactivity indices, such as Parr functions, would further predict the most favorable sites for electrophilic attack, explaining the directing effects of the existing substituents. researchgate.netjmaterenvironsci.com
Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are topological analyses of electron density that provide profound insights into the chemical bonding and structure of a molecule. jussieu.frwikipedia.org
Electron Localization Function (ELF) provides a vivid representation of electron pair localization, essentially mapping the regions of space where finding a pair of electrons is most probable. jussieu.frtaylorandfrancis.com An ELF analysis of this compound would visualize the core, lone pair, and bonding electrons. The function, which ranges from 0 to 1, would show high values (approaching 1) in the regions of covalent bonds (C-C, C-H, C-N, N-O) and lone pairs (on the oxygen atoms of the nitro group), indicating strong electron localization. taylorandfrancis.com Conversely, regions between electron pairs would show low ELF values. This analysis helps to confirm the Lewis structure of the molecule in real space and can reveal subtle electronic features, such as the degree of delocalization in the aromatic ring and the polar nature of the bonds within the nitro group. jussieu.fr
Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.org In a QTAIM analysis of this compound, atoms are defined as discrete spatial regions, each containing a single nucleus that acts as an attractor for the electron density. wikipedia.org The analysis identifies critical points in the electron density field. The connections between atomic nuclei via a line of maximum electron density, known as a bond path, indicate the presence of a chemical bond. The properties of the electron density at the bond critical point (BCP) between two atoms reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond). For this compound, QTAIM would be used to:
Quantify the atomic charges on each atom, revealing the electron-withdrawing effect of the nitro group and the electron-donating nature of the isopropyl group.
Analyze the BCPs for the C-N and N-O bonds to characterize their covalent character and bond order.
Evaluate the aromaticity of the benzene ring through delocalization indices.
Identify any potential non-covalent interactions within the molecule.
Together, ELF and QTAIM provide a rigorous, quantitative description of the electronic structure and bonding in this compound, going beyond simple Lewis structures to offer a detailed physical basis for its chemical properties. researchgate.netwikipedia.org
Solvation Effects on Reactivity and Electronic Structure
The surrounding solvent medium can significantly influence the reactivity and electronic properties of a molecule. Computational chemistry models these effects using both implicit and explicit solvent models.
Insights from Explicit Solvent Molecule Interactions and Hydrogen Bonding
To capture specific solute-solvent interactions, explicit solvent models are necessary. In these simulations, individual solvent molecules are included in the calculation, typically in a "microsolvation" approach where the solute is surrounded by a shell of solvent molecules. This method is crucial for understanding interactions like hydrogen bonding. acs.org
For this compound, the primary site for hydrogen bonding is the nitro group, whose oxygen atoms can act as hydrogen bond acceptors. nih.gov In protic solvents like water or methanol, explicit solvent simulations would reveal the formation of a distinct hydrogen-bonding network between the nitro group and the solvent molecules. acs.org Computational studies on nitrobenzene in water have shown that the intermolecular distances between the nitro-group's oxygen atoms and the hydrogen atoms of water are significantly short (around 1.9 Å), which is indicative of a strong hydrogen-bonding interaction. acs.org These specific interactions lead to:
Enhanced Solvation: Strong hydrogen bonds provide significant stabilization beyond the bulk electrostatic effects captured by continuum models.
Altered Electronic Structure: The formation of hydrogen bonds can further polarize the N-O bonds, subtly altering the electron density distribution across the entire molecule.
Influence on Photochemistry and Reaction Mechanisms: These specific interactions can affect the energy levels of excited states and influence reaction pathways that are sensitive to proton transfer or charge separation. acs.org
By combining continuum models for bulk effects with explicit models for specific interactions, a comprehensive picture of solvation's impact on this compound can be achieved.
In Silico Prediction and Interpretation of Spectroscopic Signatures
Computational methods are indispensable for the prediction and interpretation of molecular spectra. By simulating spectra, researchers can assign experimental bands to specific molecular motions, providing a detailed understanding of the molecule's structure and bonding. ku.edupageplace.de
Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful techniques for probing the vibrational modes of a molecule. pageplace.despectroscopyonline.com Theoretical simulations, most commonly performed using Density Functional Theory (DFT) methods like B3LYP, can calculate the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netspectroscopyonline.com These calculated spectra, while often requiring a scaling factor to correct for approximations and anharmonicity, generally show good agreement with experimental results and are crucial for unambiguous band assignment. ku.eduresearchgate.net
For this compound, a simulation would predict the key vibrational modes associated with its functional groups:
Nitro Group (-NO₂): This group is characterized by two very strong and distinct stretching vibrations in the IR spectrum. spectroscopyonline.com The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. A scissoring bending vibration is also expected at a lower frequency. spectroscopyonline.com
Isopropyl Group (-CH(CH₃)₂): This group would exhibit characteristic C-H stretching vibrations (both symmetric and asymmetric) and various bending modes (scissoring and rocking).
Aromatic Ring (C₆H₄): The benzene ring shows several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching modes within the ring, and C-H out-of-plane bending vibrations, the positions of which are sensitive to the substitution pattern. researchgate.net
A comparison of simulated and typical experimental vibrational frequencies for this compound is presented in the table below.
Table 1: Calculated and Typical Experimental Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated Frequency (cm⁻¹) (Illustrative) |
|---|---|---|---|
| Nitro | Asymmetric Stretch | 1515 - 1560 | 1535 |
| Nitro | Symmetric Stretch | 1335 - 1370 | 1350 |
| Nitro | Scissoring Bend | 835 - 890 | 860 |
| Aromatic | C-H Stretch | 3000 - 3100 | 3080 |
| Aromatic | C=C Stretch | 1400 - 1600 | 1590, 1480 |
| Isopropyl | C-H Stretch | 2850 - 3000 | 2970 |
Note: Calculated frequencies are illustrative and depend on the specific level of theory and basis set used. Experimental ranges are typical for aromatic nitro compounds and alkyl-substituted benzenes.
This synergy between theoretical simulation and experimental measurement allows for a confident and detailed structural characterization of this compound based on its vibrational spectrum. ku.edu
Electronic Absorption and Emission Predictions (UV-Vis, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. researchgate.netbenasque.orgohio-state.edu This approach calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths, which are observed in an experimental UV-Vis spectrum. For a molecule like this compound, a TD-DFT calculation would provide insights into the wavelengths of maximum absorption (λmax) and the intensities of these absorptions (oscillator strengths).
The electronic spectrum of nitrobenzene, a related parent compound, shows characteristic absorption bands that are influenced by the solvent environment. acs.org For instance, nitrobenzene exhibits absorption bands around 355 nm, 280-340 nm, and 250-280 nm, which are attributed to S₀→S₁, S₀→S₂/S₃, and S₀→S₄ transitions, respectively. acs.orgnih.gov The introduction of an isopropyl group at the meta position in this compound would be expected to cause subtle shifts in the positions and intensities of these bands due to its electronic and steric effects.
A TD-DFT study on this compound would typically involve optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP with a suitable basis set) and then performing the TD-DFT calculation to obtain the excitation energies and oscillator strengths. mdpi.com The results would be presented in a table format, detailing the predicted transitions.
Table 1: Illustrative Predicted Electronic Transitions for this compound from a TD-DFT Calculation
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₁ | Value | Value | Value | HOMO -> LUMO |
| S₂ | Value | Value | Value | HOMO-1 -> LUMO |
| S₃ | Value | Value | Value | HOMO -> LUMO+1 |
| S₄ | Value | Value**Value | HOMO-2 -> LUMO |
Note: The values in this table are illustrative placeholders as specific published TD-DFT data for this compound were not found. The orbital contributions would describe the nature of the electronic transition, for example, a π→π or n→π* transition.*
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry also provides methods to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of a synthesized compound. wisc.eduruc.dk The most common method involves calculating the magnetic shielding tensors for each nucleus in the molecule using approaches like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, a computational study would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included in the calculation. wisc.edu
Due to the symmetry of the molecule, certain atoms are chemically equivalent and would be predicted to have the same chemical shift. masterorganicchemistry.com For example, in the isopropyl group, the two methyl carbons and their six protons are equivalent. In the benzene ring, there are four distinct aromatic protons and four distinct aromatic carbons (excluding the two carbons bonded to the substituents).
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | Value |
| C2 | Value | Value |
| C3 | - | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| C6 | Value | Value |
| CH (isopropyl) | Value | Value |
| CH₃ (isopropyl) | Value | Value |
Note: The values in this table are illustrative placeholders as specific published predicted NMR data for this compound were not found. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating isopropyl group.
Research Applications and Derivatization Chemistry of 1 Isopropyl 3 Nitrobenzene
1-Isopropyl-3-nitrobenzene as a Versatile Synthetic Intermediate
This compound, also known as 3-nitrocumene, is a valuable aromatic organic compound with the chemical formula C₉H₁₁NO₂. nih.gov Its structure, featuring an isopropyl group and a nitro group attached to a benzene (B151609) ring, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. smolecule.com The presence of the electron-withdrawing nitro group significantly influences the reactivity of the benzene ring, directing further electrophilic substitutions primarily to the meta positions. smolecule.com
Precursor for Substituted Aniline (B41778) Derivatives through Reduction
One of the most significant applications of this compound is its role as a precursor for 3-isopropylaniline (B1630885). The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), or by using chemical reductants such as iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net
The resulting 3-isopropylaniline is a key building block for the synthesis of more complex substituted aniline derivatives. These derivatives are important in various fields of chemistry. For instance, N,N-diethyl-3-isopropylaniline has been synthesized from 3-isopropylaniline. acs.org The general scheme for the reduction of this compound to 3-isopropylaniline is a well-established process in organic chemistry.
Table 1: Common Methods for the Reduction of this compound
| Reducing Agent/Catalyst | Reaction Conditions | Product |
|---|---|---|
| H₂/Pd/C | Varies | 3-Isopropylaniline |
| H₂/PtO₂ | Varies | 3-Isopropylaniline |
| Fe/HCl | Acidic | 3-Isopropylaniline |
| Sn/HCl | Acidic | 3-Isopropylaniline |
Synthesis of Novel Nitrogen-Containing Heterocyclic Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.comuomus.edu.iq this compound and its derivatives serve as starting materials for the synthesis of various nitrogen-containing heterocyclic scaffolds. The reduction of the nitro group to an amine is often the initial step, followed by cyclization reactions to form the desired heterocyclic ring system.
For example, benzimidazolone derivatives, which are known to possess antimicrobial properties, can be synthesized from precursors derived from nitroanilines. researchgate.net The synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives highlights the utility of such building blocks. researchgate.net The general strategy often involves the reduction of a nitro group, followed by a ring-closing reaction to form the benzimidazolone core. researchgate.net The versatility of these intermediates allows for the introduction of various substituents, leading to a diverse library of heterocyclic compounds with potential biological activities. openmedicinalchemistryjournal.comresearchgate.net
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
Aromatic nitro compounds are crucial intermediates in the production of pharmaceuticals and agrochemicals. jmaterenvironsci.com this compound is no exception and serves as a key starting material for the synthesis of various active ingredients. smolecule.com The transformation of the nitro group into other functional groups, such as amines, is a common strategy to build the core structures of these molecules.
For instance, certain aniline derivatives are precursors to compounds with potential therapeutic applications, including agents for treating type II diabetes. researchgate.net In the agrochemical sector, derivatives of nitroaromatic compounds are utilized in the formulation of pesticides. researchgate.net The ability to introduce the isopropyl group and a reactive nitro handle onto the benzene ring makes this compound a valuable synthon for chemists working in drug discovery and crop protection.
Catalytic Roles and Applications of this compound Derivatives
The derivatives of this compound are not only important as synthetic intermediates but also show potential in the field of catalysis.
Exploration of Derivatives as Ligands in Organometallic Catalysis
Ligands play a crucial role in organometallic catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. arabjchem.org Derivatives of this compound, after appropriate functionalization, can be explored as ligands for transition metal catalysts. For example, the corresponding anilines can be converted into phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. core.ac.ukacs.org
The steric bulk of the isopropyl group can be a desirable feature in a ligand, as it can create a specific coordination environment around the metal, potentially leading to higher selectivity in catalytic reactions. researchgate.net Research in this area involves the synthesis of novel ligands derived from this compound and their subsequent coordination to metals like ruthenium, palladium, or rhodium to create new catalytic systems for various organic transformations. arabjchem.orgacs.org
Catalytic Systems for Redox Transformations (e.g., reduction of other nitro compounds)
Derivatives of this compound can be part of catalytic systems designed for redox transformations. semanticscholar.org For instance, after reduction to the corresponding aniline and further modification, these molecules can be used to prepare catalysts for the reduction of other nitro compounds. semanticscholar.org
Furthermore, photoexcited nitroarenes themselves have been shown to act as anaerobic oxidants for various transformations, such as the oxidation of alcohols and amines. chemrxiv.orgnih.gov While specific studies on this compound in this context are not detailed, the general principle suggests a potential application. The development of catalytic systems for the selective reduction of nitroaromatics to valuable products like phenylhydroxylamines is an active area of research. researchgate.netmdpi.com Catalysts derived from or incorporating the 1-isopropyl-3-aminobenzene scaffold could potentially influence the selectivity of such reductions.
Development of Materials Science Applications
The unique chemical structure of this compound, featuring an electron-withdrawing nitro group and an electron-donating isopropyl group on an aromatic ring, makes it a molecule of interest for derivatization and application in materials science. The reactivity of the nitro group and the aromatic ring allows for its use as a foundational building block in the synthesis of more complex functional materials. Research in this area explores how the specific substitution pattern of this compound can be leveraged to create materials with tailored properties for various advanced applications.
Design of Advanced Materials with Tunable Electronic and Optical Properties
The synthesis of advanced materials with tunable electronic and optical properties is a significant goal in materials science. The incorporation of nitroaromatic compounds is a known strategy to influence these characteristics. The strong electron-withdrawing nature of the nitro group can be used to create materials with specific charge-transfer properties, which are essential for applications in electronics and photonics.
Derivatization of this compound can lead to the formation of novel organic compounds for these purposes. For instance, the reduction of the nitro group to an amine (-NH2) yields 3-isopropylaniline, a versatile intermediate. This amine can then be used in the synthesis of polymers, dyes, or other functional molecules where the electronic properties can be fine-tuned by further chemical modification. However, specific studies detailing the synthesis and characterization of advanced materials with tunable electronic and optical properties derived directly from this compound are not widely documented in publicly available research. The potential exists, but this remains an area requiring further exploration.
Role in Polymer Chemistry as a Polymerization Inhibitor or Modifier
In polymer chemistry, controlling the rate of polymerization is crucial for achieving desired material properties and ensuring process safety. Polymerization inhibitors are substances that can effectively stop or retard unwanted polymerization reactions, often initiated by free radicals. Aromatic nitro compounds are a class of molecules known to function as polymerization inhibitors.
The proposed mechanism for their inhibitory effect involves the scavenging of free radicals. The nitro group can react with a growing polymer radical to form a stable nitroxide radical, which is significantly less reactive and thus terminates the chain reaction.
General Inhibitory Action of Aromatic Nitro Compounds:
Mechanism: Acts as a free-radical scavenger, generating stable nitroxide radicals.
Effectiveness: Shows inhibitory effects on the polymerization of monomers such as vinyl acetate (B1210297), isoprene, butadiene, and styrene.
Limitations: Generally not effective for inhibiting the polymerization of acrylates and methacrylates. bldpharm.com
Applications in Supported Liquid Membrane (SLM) Extraction
Supported Liquid Membrane (SLM) extraction is an analytical technique used for the selective separation and preconcentration of specific compounds from a complex mixture. mdpi.com The technique utilizes a porous, inert support membrane whose pores are impregnated with an organic solvent (the liquid membrane), which separates the source and receiving aqueous phases. The choice of the organic solvent is critical for the selectivity and efficiency of the extraction.
Certain nitroaromatic compounds, such as 2-nitrophenyl octyl ether and the isomeric 1-isopropyl-4-nitrobenzene (B160760), have been successfully employed as the liquid membrane in SLM and related electromembrane extraction (EME) techniques. Their polarity and ability to engage in specific molecular interactions make them suitable for extracting a range of analytes.
Despite the use of its isomers and other related molecules in this field, there are no specific studies or documented applications in the available scientific literature that report the use of this compound as the organic phase in Supported Liquid Membrane extraction. Therefore, its performance characteristics, selectivity, and potential advantages or disadvantages in this application remain uncharacterized.
Environmental Fate and Degradation Science of 1 Isopropyl 3 Nitrobenzene
Environmental Transport and Distribution Dynamics
The transport and partitioning of 1-isopropyl-3-nitrobenzene in the environment are dictated by its intrinsic physicochemical properties. These properties determine its tendency to volatilize into the atmosphere, adsorb to soils and sediments, or dissolve in water, thereby influencing its distribution across environmental compartments.
Volatilization and Air-Water Partitioning Behavior
The propensity of this compound to move from water or soil into the air is known as volatilization. This process is primarily governed by the compound's vapor pressure and its Henry's Law constant. The Henry's Law constant (H) specifically describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. While specific experimental data for this compound are limited, its behavior can be estimated from its structural properties and data for analogous compounds.
The octanol-air partition coefficient (Koa) and the octanol-water partition coefficient (Kow) are also critical in understanding its distribution. The computed XLogP3 value, a predictor of log Kow, for this compound is 3.2, suggesting a moderate lipophilicity. nih.gov This indicates a tendency to partition into organic phases rather than water. Compounds with significant vapor pressure and a high Henry's Law constant are more likely to volatilize from water bodies. epa.gov The partitioning at the air-water interface is a key factor, and models based on a solute's geometry and bulk water-air partition coefficient are used to predict this behavior. umn.edu
| Property | Symbol | Value/Estimate | Significance in Environmental Fate | Reference |
|---|---|---|---|---|
| Molecular Weight | M.W. | 165.19 g/mol | Basic property influencing diffusion and transport. | nih.gov |
| Octanol-Water Partition Coefficient (log) | log Kow (XLogP3) | 3.2 | Indicates moderate lipophilicity and potential for bioaccumulation and adsorption to organic matter. | nih.gov |
| Henry's Law Constant | H | Not specified; estimated to be moderate | Governs the air-water partitioning behavior and potential for volatilization from water. | |
| Vapor Pressure | VP | Not specified; estimated to be low to moderate | Indicates the tendency of the pure substance to evaporate and enter the atmosphere. | epa.gov |
Adsorption to Soil and Sediment Matrices
The movement of this compound through soil and its accumulation in sediment are largely controlled by adsorption processes. Adsorption refers to the binding of the chemical to the surface of solid particles. For non-ionic organic compounds like this compound, partitioning into soil organic matter is the dominant adsorption mechanism.
This tendency is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which relates the amount of chemical adsorbed per unit mass of organic carbon in the soil to its concentration in the soil water. pg.edu.pl A higher Koc value signifies stronger adsorption and consequently, lower mobility in the environment. The Koc can be estimated from the octanol-water partition coefficient (Kow). Given the log Kow of 3.2 for this compound, a moderate level of adsorption to soil and sediment is expected. nih.govpg.edu.pl This would reduce its leaching into groundwater but increase its persistence in the soil matrix. For context, the soil/water partitioning coefficient (Kd) for another nitroaromatic, TNT, has been measured in the range of 2.7–3.7 L/kg in surface soils. mdpi.com The presence of the isopropyl group on the benzene (B151609) ring may enhance hydrophobicity, potentially leading to increased adsorption compared to unsubstituted nitrobenzene (B124822). nih.gov
| Parameter | Symbol | Estimated Behavior | Governing Equation/Relationship | Reference |
|---|---|---|---|---|
| Soil Organic Carbon-Water Partition Coefficient | Koc | Moderate | Often estimated from log Kow. Higher log Kow generally leads to higher Koc. | pg.edu.pl |
| Soil/Sediment-Water Partition Coefficient | Kd | Dependent on soil organic carbon content | Kd = Koc × foc (where foc is the fraction of organic carbon in the soil) | nj.gov |
Partitioning Behavior in Multi-compartment Environmental Systems
In a real-world environmental system comprising air, water, soil, and biota, this compound will partition among these compartments to approach a state of equilibrium. Fugacity-based models are often employed to predict this distribution. dtic.milscholaris.ca Based on its estimated properties, the compound is expected to exhibit the following behavior:
From Water: A portion will volatilize into the atmosphere, while another portion will adsorb to suspended sediments and bed sediments, driven by its Henry's Law constant and Koc value, respectively.
From Soil: It may volatilize from the soil surface into the air. Due to its moderate adsorption potential, a significant fraction is likely to remain bound to soil organic matter, with a smaller fraction available in soil water for potential leaching or microbial degradation. nj.gov
From Air: The compound can be returned to terrestrial and aquatic systems through wet (rain) and dry (particulate) deposition.
Biodegradation Pathways and Microbial Remediation
Biodegradation by microorganisms is a primary mechanism for the removal of nitroaromatic compounds from the environment. While specific studies on this compound are not extensively documented, its degradation pathways can be inferred from the well-studied metabolism of nitrobenzene and other substituted nitroaromatics. scispace.com
Aerobic and Anaerobic Microbial Degradation Mechanisms
Microorganisms have evolved two main strategies to degrade nitroaromatic compounds: an oxidative pathway and a reductive pathway. scispace.com
Aerobic Degradation (Oxidative Pathway): Under aerobic conditions, bacteria can initiate the degradation of the aromatic ring through an oxidative attack. This pathway typically involves a dioxygenase enzyme that hydroxylates the aromatic ring, incorporating both atoms of molecular oxygen. This initial step can lead to the formation of a substituted catechol and the release of the nitro group as nitrite (B80452). scispace.comnih.gov The resulting catechol is a key intermediate that can be further degraded through ring cleavage, ultimately leading to mineralization (conversion to CO2, water, and mineral salts). Bacterial strains from genera such as Pseudomonas are known to utilize this pathway for nitrobenzene degradation. nih.govgoogle.com
Anaerobic and Aerobic Degradation (Reductive Pathway): The most common initial step in the biodegradation of nitroaromatics, occurring under both anaerobic and aerobic conditions, is the reduction of the electron-withdrawing nitro group (-NO2). scispace.com This proceeds sequentially, reducing the nitro group to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). scispace.comgatech.edu The resulting aminobenzene derivative is more susceptible to subsequent enzymatic attack and degradation than the original nitroaromatic compound. This reductive pathway has been extensively studied in bacteria such as Pseudomonas pseudoalcaligenes JS45. scispace.com
Enzymatic Biotransformations of the Nitroaromatic Moiety
The key to microbial degradation lies in the specific enzymes that catalyze the transformation of the nitroaromatic structure.
Nitroreductases: These are a broad family of enzymes that catalyze the reduction of the nitro group. They transfer electrons from electron donors like NADH or NADPH to the nitroaromatic compound. technion.ac.il Nitroreductases can be either oxygen-sensitive or oxygen-insensitive. gatech.edu The reduction of the nitro group to a hydroxylamine (B1172632) is a critical step, as this intermediate can be rearranged or further reduced to an amine, opening the door for further metabolism. gatech.edu
Dioxygenases: In the oxidative pathway, the initial attack is catalyzed by ring-hydroxylating dioxygenases, which are sophisticated multi-component enzyme systems. scispace.comnih.gov Nitroarene dioxygenases, a subset of these enzymes, specifically target nitroaromatic rings. They are typically Rieske non-heme iron oxygenases that catalyze the insertion of two hydroxyl groups onto the aromatic ring, destabilizing it and leading to the elimination of the nitro group as nitrite. nih.gov The presence and position of the isopropyl group on this compound would influence the substrate specificity and regioselectivity of the dioxygenase attack.
Microbial Acclimation and Community Responses to Nitrobenzene Exposure
The introduction of nitroaromatic compounds like this compound into an environment can significantly alter the indigenous microbial community structure. tandfonline.comresearchgate.net Microorganisms capable of utilizing these compounds as a source of carbon, nitrogen, or energy can become dominant. scispace.comnih.gov Studies on nitrobenzene, a structurally related compound, show that microbial populations in contaminated water and soil can adapt to its presence. researchgate.net This adaptation, or acclimation, is a critical factor in the natural attenuation of such pollutants.
The length of the lag time before rapid degradation begins can indicate the type of adaptation required by the microbial community. dtic.mil Short lag periods, often a few hours to days, suggest that the necessary degradative pathways are already present and only require induction. dtic.mil For instance, after a nitrobenzene pollution event in the Songhua River, microbial degradation activity in the sediment increased significantly after 40 hours of exposure, and high concentrations of nitrobenzene in water samples were substantially removed within 8 days. researchgate.net In contrast, longer lag times may point to the need for genetic mutations or the proliferation of a small, initially competent subpopulation. dtic.mil
The adaptation process involves the induction of specific enzymes capable of transforming the nitroaromatic ring. Two primary aerobic degradation pathways for nitrobenzene have been identified:
Oxidative Pathway : This involves an initial dioxygenase attack that adds two hydroxyl groups to the aromatic ring, releasing the nitro group as nitrite and forming catechol. nih.govresearchgate.net The catechol is then funneled into central metabolism via ring cleavage. nih.gov
Reductive Pathway : This pathway begins with the reduction of the nitro group to a nitroso group and then to a hydroxylamino group, which can then be rearranged to an aminophenol for further degradation. scispace.comresearchgate.net
The efficiency of degradation can be enhanced by the presence of easily degradable substrates, which support microbial growth and co-metabolism. inchem.org Acclimated microorganisms, especially those from industrial wastewater treatment facilities, have demonstrated the ability to completely eliminate nitrobenzene within a few days under favorable conditions. inchem.orgwho.int
Photochemical Degradation in Environmental Compartments
This compound, like other nitroaromatic compounds, is susceptible to photochemical transformation in aquatic environments because it absorbs sunlight in the ultraviolet and blue spectral regions. umich.edu The degradation can occur through two main photochemical pathways: direct photolysis and indirect photolysis.
Direct photolysis occurs when the chemical itself absorbs light energy, leading to its transformation. umich.edu For nitroaromatic compounds, this process typically follows zero-order kinetics, with quantum yields (the efficiency of a photon in causing a chemical reaction) for nitrobenzene removal estimated to be around 10⁻³. nih.govresearchgate.net The primary mechanism suggested for direct photolysis of nitrobenzene involves an intramolecular rearrangement from a nitro to a nitrite group. nih.gov Intermediates identified during the direct photolysis of nitrobenzene include nitrophenols, nitrohydroquinone, and phenol. nih.gov
Indirect photolysis involves reactions with photochemically produced reactive intermediates, such as hydroxyl radicals (•OH), carbonate radicals (CO₃⁻•), and triplet excited states of dissolved organic matter (³DOM*). nih.govresearchgate.net This pathway is often more dominant in natural waters where these reactive species are present. nih.gov
The UV/H₂O₂ process is a common advanced oxidation process (AOP) that generates highly reactive hydroxyl radicals and significantly accelerates the degradation of nitroaromatic compounds compared to direct photolysis alone. rsc.orgnih.govnih.govacs.org The degradation of nitrobenzene in such systems follows first-order kinetics, with decay rate constants in the range of 10⁻³ to 10⁻² s⁻¹. nih.gov The quantum yields for nitrobenzene decay in the UV/H₂O₂ process are estimated to be between 0.30 and 0.36, which is substantially higher than for direct photolysis. nih.gov The reaction with •OH radicals is a major contributor to this enhanced degradation, and cleavage of the aromatic ring occurs at an early stage of the oxidation process. acs.org
Dissolved humic substances, a major component of natural organic matter, can also enhance the photodegradation rates of nitroaromatic compounds. umich.edu This "sensitized" photolysis can accelerate the degradation of some nitroaromatics by up to 100-fold compared to rates in pure water. umich.edu The enhancement is particularly significant for compounds with methyl groups ortho to the nitro group, with observed rate increases ranging from 2 to 26-fold. umich.edu The process involves the absorption of light by the humic substances, which then transfer the energy or react to form species that degrade the pollutant.
The table below summarizes the kinetic parameters for the degradation of nitrobenzene, a proxy for this compound, under different photolytic conditions.
| Degradation Process | Kinetics | Rate Constant (k) | Quantum Yield (Φ) | Key Reactants |
| Direct Photolysis | Zero-order | - | ~10⁻³ - 10⁻⁴ | Light |
| Indirect (UV/H₂O₂) | First-order | 10⁻³ - 10⁻² s⁻¹ | 0.30 - 0.36 | •OH radicals |
| Indirect (Humic) | First-order | Varies | - | ³DOM* |
Table data compiled from sources nih.govresearchgate.netnih.gov.
The rate and pathway of the photochemical degradation of this compound are highly dependent on the wavelength and intensity of the incident light. researchgate.netdergipark.org.tr Nitroaromatic compounds typically exhibit broad absorption spectra that extend from the UV into the visible region, overlapping with the solar spectrum at ground level. umich.edunih.gov
The efficiency of direct photolysis is directly related to the compound's molar absorption coefficient at specific wavelengths and its reaction quantum yield. umich.edu The rate of degradation is influenced by the spectral distribution of the light source. rsc.org For example, using different lamps with varying maximum emission wavelengths (λmax) can alter the degradation rates in photocatalytic systems. researchgate.net The S₀–S₄ absorption band of nitrobenzene, which is a strong transition, shifts to longer wavelengths in more polar solvents like water, making it more susceptible to photodegradation by sunlight. nih.gov
In photocatalytic systems, such as those using TiO₂, the intensity of light is a crucial parameter. researchgate.net An increase in light intensity generally leads to a higher rate of formation of reactive oxygen species like hydroxyl radicals, thus accelerating the degradation of the pollutant. dergipark.org.tr However, this relationship may not be linear, and at very high intensities, other factors could become rate-limiting. The photodegradation of nitrobenzene using a photocatalyst and UV light has been shown to follow pseudo-first-order kinetics, with the rate being dependent on light intensity. dergipark.org.tr
The wavelength of irradiation can also determine the dominant degradation pathway and the types of transient species formed. researchgate.net For some nitrated compounds, excitation at longer wavelengths can lead to a reversible photochemical reaction, while excitation at shorter wavelengths may lead to deactivation of the excited state without forming transient products. researchgate.net In the case of nitrocatechols, photolysis was observed at 365 nm for some isomers but not others, and different photolysis rates were measured at 254 nm, highlighting the wavelength-dependency of the reaction. copernicus.org
Furthermore, the presence of other substances in the water that absorb light, such as dissolved organic matter (DOM), can affect the light available for the direct photolysis of the target compound. unito.it This "screening effect" can reduce the direct photolysis rate, but as mentioned previously, DOM can also act as a photosensitizer, initiating indirect degradation pathways. umich.edu The balance between these competing effects depends on the specific water chemistry, the concentration of DOM, and the light spectrum. unito.it
The table below illustrates the effect of different light conditions on the degradation of nitroaromatics.
| Parameter | Condition | Effect on Degradation | Reference |
| Wavelength | Shorter UV (e.g., 254 nm) | Can lead to different photolysis rates and pathways compared to longer wavelengths. | copernicus.org |
| Wavelength | Longer UV/Visible Light | Can be effective, especially with photocatalysts responsive to visible light. | ijsr.netmdpi.com |
| Light Intensity | Increased Intensity | Generally increases the rate of photocatalytic degradation. | dergipark.org.tr |
| Light Attenuation | High Dissolved Organic Matter | Reduces direct photolysis due to light screening but may enhance indirect photolysis. | umich.eduunito.it |
Predictive Modeling and Assessment Methodologies for Environmental Fate
Predicting the environmental fate of this compound requires the use of kinetic and equilibrium models that describe its transformation and transport. These models often rely on Quantitative Structure-Activity Relationships (QSARs), which correlate a compound's chemical structure with its reactivity and physical properties. acs.orgosti.govmdpi.com
For abiotic degradation processes like reduction by minerals or photolysis, kinetic models are essential. The reduction of nitroaromatic compounds (NACs) is strongly correlated with their one-electron reduction potential (E¹). acs.orgosti.gov QSARs have been developed that use calculated E¹ values to predict reduction rate constants (k). acs.org These models can be calibrated using data for well-studied non-energetic NACs and then validated for other compounds. acs.orgosti.gov For instance, a QSAR using E¹ values calculated with density functional theory (DFT) has shown close agreement with measured kinetic data for the reduction of several energetic NACs. acs.org
Hydrolysis is another potential degradation pathway. For modeling purposes, NACs can be grouped based on structural similarities that suggest similar reaction mechanisms. dtic.mil For substituted nitrobenzenes, QSARs can predict hydrolysis rate constants based on descriptors that capture the electronic effects of different substituent groups on the aromatic ring. dtic.mil
For biodegradation, kinetic models like the Monod equation are frequently used to describe the relationship between the substrate concentration and the microbial degradation rate. researchgate.net The maximum specific degradation rate (q_max) is a key parameter in these models. researchgate.net QSARs can also be applied to predict the toxicity of NACs to microorganisms, which is crucial for understanding their biodegradability. oup.comnih.gov These models often use descriptors like the logarithm of the octanol/water partition coefficient (log K_ow), which models hydrophobicity, and the energy of the lowest unoccupied molecular orbital (E_lumo), which models electrophilicity. oup.com
The table below shows examples of descriptors used in QSAR models for predicting the environmental fate of nitroaromatic compounds.
| Process | Model Type | Key Descriptors | Predicted Property |
| Chemical Reduction | QSAR | One-Electron Reduction Potential (E¹) | Reduction Rate Constant (k) |
| Biodegradation | Monod Kinetics | - | Max. Degradation Rate (q_max) |
| Toxicity to Microbes | QSAR | log K_ow, E_lumo | 50% Inhibition Conc. (IGC₅₀) |
| Acute Toxicity | QSAR (SiRMS) | Hydrophobicity, Electrostatic, van der Waals | 50% Lethal Dose (LD₅₀) |
Table data compiled from sources acs.orgmdpi.comresearchgate.netoup.com.
These modeling approaches allow for the estimation of environmental persistence and potential for exposure. For example, transport and fate modeling of nitrobenzene in groundwater has been conducted using parameters derived from laboratory experiments, such as adsorption coefficients and biodegradation rates, to predict its movement and concentration after a pollution event. researchgate.net
Microcosm and mesocosm studies are indispensable tools for predicting the environmental fate of chemicals like this compound under conditions that closely simulate natural ecosystems. These controlled experimental systems bridge the gap between simplified laboratory batch experiments and complex, uncontrolled field environments.
Microcosms are small-scale laboratory systems (e.g., flasks, beakers) containing components of a natural ecosystem, such as water, sediment, and a diverse microbial inoculum. researchgate.net They are used to study specific degradation processes and determine kinetic parameters under various controlled conditions. For instance, microcosm studies have been used to investigate the biodegradation of nitrobenzene in groundwater. researchgate.net These studies can measure key parameters like the maximum degradation rate (q_max) and adsorption coefficients for different soil types (e.g., clay and sand), which are then used to develop and validate numerical fate and transport models. researchgate.net They also allow for the study of microbial community responses to contaminant exposure, such as the adaptation of microorganisms and shifts in population dynamics. researchgate.net
The general approach using these systems involves:
System Setup : Constructing the microcosm or mesocosm with representative environmental media (water, soil, sediment) and biota.
Contaminant Spiking : Introducing a known concentration of the test chemical, such as this compound.
Monitoring : Periodically sampling various compartments (water, soil, air, biota) to measure the concentration of the parent compound and its transformation products over time.
Data Analysis : Calculating degradation rates, half-lives, and identifying major transformation pathways. The data are then used to calibrate and validate predictive environmental fate models. researchgate.net
For example, studies on nitrobenzene have used sediment-water reactors to measure how the chemical affects sediment oxygen demand (SOD), an indicator of microbial activity. researchgate.net Such experiments revealed that SOD increased in reactors exposed to various nitrobenzene concentrations, indicating a stimulation of microbial respiration and degradation activity. researchgate.net These results provide valuable, ecosystem-relevant data that cannot be obtained from simpler tests.
Conclusion and Future Research Directions
Synthesis and Reactivity Advances of 1-Isopropyl-3-nitrobenzene
The synthesis of this compound is not straightforward via conventional electrophilic aromatic substitution. The isopropyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group, meaning that direct nitration of isopropylbenzene (cumene) with standard mixed acid (HNO₃/H₂SO₄) yields predominantly 1-isopropyl-4-nitrobenzene (B160760) and 1-isopropyl-2-nitrobenzene. sciepub.comrsc.org Achieving meta-substitution requires more advanced and selective strategies.
Recent progress in catalysis has offered novel solutions. One of the most significant advances is the development of transition-metal-catalyzed C-H functionalization. For instance, a ruthenium-catalyzed ortho-metalation strategy has been described for the meta-selective C-H nitration of arenes bearing specific directing groups. nih.gov This approach circumvents the inherent directing effects of the alkyl substituent, providing a direct route to meta-nitrated products that were previously difficult to access.
Alternative multi-step synthetic routes represent another area of advancement. One such pathway involves starting with a molecule that already has a meta-directing group. For example, a patented method for a related compound involves the nitration of acetophenone (B1666503) to yield m-nitroacetophenone. google.com This intermediate can then undergo further reactions to transform the acetyl group into the desired substituent, demonstrating a strategic approach to achieving the meta-isomer. A similar patented process describes the synthesis of a complex herbicide precursor starting from 1,1-dichloroethyl-3-nitrobenzene, highlighting the industrial relevance of multi-step pathways for obtaining specifically substituted m-nitroaromatics. google.com
The reactivity of this compound is largely dictated by the nitro group, which is strongly electron-withdrawing. The most prominent reaction is its reduction to form 3-isopropylaniline (B1630885). This transformation is of significant industrial interest as substituted anilines are valuable intermediates. A wide array of reagents and catalytic systems can achieve this reduction, from classic methods like using iron in acidic media to modern catalytic hydrogenation techniques. vmminerals.in Recent research in the broader field of nitroaromatic reduction has focused on developing sustainable and efficient catalysts, such as palladium nanoparticles on silicon carbide supports, which can facilitate these reactions under milder, more environmentally friendly conditions. vmminerals.in
Beyond simple reduction, the electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution, although this is less common than for rings with multiple nitro groups. The nitro group itself can be a target for functionalization, while the isopropyl group could potentially undergo oxidation under specific conditions, though this is less explored.
Impact of Mechanistic and Computational Insights on Understanding Chemical Behavior
Mechanistic and computational studies provide fundamental insights into the electronic structure and reactivity of this compound. While specific high-level theoretical studies on this exact molecule are not widely published, extensive research on its parent compound, nitrobenzene (B124822), offers a robust framework for understanding its behavior. nih.govresearchgate.net
Advanced computational methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) have been used to meticulously map the electronic structure of nitrobenzene. nih.govresearchgate.net These studies reveal that the low-lying excited states are influenced by charge transfer between the benzene ring and the nitro group. The nitro group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.
The following table summarizes key computed properties for this compound, which are essential for predicting its behavior in various chemical environments.
| Property | Value | Description |
| Molecular Formula | C₉H₁₁NO₂ | The elemental composition of the molecule. nih.gov |
| Molecular Weight | 165.19 g/mol | The mass of one mole of the substance. nih.gov |
| XLogP3 | 3.2 | A computed measure of hydrophobicity (lipophilicity). nih.gov |
| Polar Surface Area | 45.8 Ų | The surface sum over all polar atoms, a key descriptor for transport properties. nih.gov |
| Rotatable Bond Count | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. nih.gov |
These computational descriptors are invaluable for predicting the molecule's partitioning in environmental systems, its potential for biological interaction, and its physical behavior in solutions. Mechanistic studies on the reduction of nitroaromatics have detailed complex pathways involving intermediates like nitroso and hydroxylamino species, providing a roadmap for optimizing reaction conditions to favor the desired amine product. vmminerals.in
Emerging Research Applications and Material Science Prospects
The primary application of this compound is as a crucial chemical intermediate. Its most direct and significant use is in the synthesis of 3-isopropylaniline, a compound that serves as a building block in the production of pharmaceuticals and agrochemicals. vmminerals.in The development of efficient synthetic routes to this compound is therefore directly linked to the availability of these important downstream products.
While direct applications in material science are not yet established, the broader class of nitroaromatic compounds has a long history of use in specialized materials. They are fundamental components in the manufacture of explosives, dyes, and polymers. ijeab.com The specific substitution pattern of this compound could potentially be exploited to create novel materials. For example, its incorporation into polymer backbones could introduce specific electronic or thermal properties. A patent for a complex derivative, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene, highlights its utility as a selective herbicide, suggesting that the m-nitro-substituted core has potential in the development of new agrochemicals. google.com
Future research could explore the use of this compound as a precursor for:
Specialty Polymers: Incorporation into polyamides or polyimides to modify properties like thermal stability or solubility.
Novel Dyes: Serving as a foundational structure for new chromophores.
Pharmaceutical Scaffolds: As a starting material for more complex drug candidates, building upon the known applications of its aniline (B41778) derivative.
Environmental Implications and Sustainable Chemistry Initiatives
Nitroaromatic compounds, including this compound, are recognized as significant environmental pollutants due to their widespread industrial use, toxicity, and resistance to degradation. ijeab.comresearchgate.net Their presence in soil and groundwater poses risks to ecosystems and human health. ijeab.com Consequently, a substantial body of research is dedicated to understanding their environmental fate and developing effective remediation strategies.
Biodegradation has emerged as a key area of research. Microorganisms have evolved specific enzymatic pathways to break down nitroaromatics under both aerobic and anaerobic conditions. slideshare.net Anaerobic processes often involve the initial reduction of the nitro group to an amine, while aerobic pathways can involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. researchgate.netslideshare.net Research into the bioremediation of isopropyl-substituted nitroaromatics is crucial for cleaning contaminated industrial sites.
In parallel, sustainable chemistry initiatives are focused on minimizing the environmental impact of synthesizing and using these compounds. This includes the development of "green" chemical processes that reduce waste and avoid harsh reagents.
| Initiative | Description | Relevance to this compound |
| Green Nitration | Using solid acid catalysts (e.g., zeolites) or milder nitrating agents to replace the traditional corrosive mixed-acid process, improving selectivity and reducing acid waste. google.com | Offers a pathway to more sustainable synthesis, potentially improving yields of desired isomers and simplifying purification. |
| Photocatalysis | Employing semiconductor materials (e.g., Ag/Pb₃O₄, Ag/Cu₂O) to generate highly reactive radicals (like sulfate (B86663) radicals) under visible light, which can effectively degrade nitroaromatic pollutants in wastewater. nih.govmdpi.com | Provides an advanced oxidation process for the complete mineralization of this compound in contaminated water. nih.govmdpi.com |
| Catalytic Reduction | Developing highly efficient and recyclable catalysts (e.g., noble metals on novel supports) for the reduction of the nitro group, operating under mild conditions with high selectivity. vmminerals.in | Leads to greener manufacturing processes for the corresponding aniline, a key industrial intermediate. |
| Bioremediation | Utilizing the metabolic capabilities of microorganisms (bacteria and fungi) to break down nitroaromatic compounds into less harmful substances. ijeab.comslideshare.net | A cost-effective and environmentally friendly approach to remediate soil and groundwater contaminated with these compounds. ijeab.com |
These initiatives represent a shift towards a circular economy model for chemical manufacturing, where environmental impact is considered at every stage, from synthesis to end-of-life.
Prospective Interdisciplinary Research Opportunities for this compound and Related Analogues
The study of this compound and its analogues sits (B43327) at the crossroads of several scientific disciplines, offering numerous opportunities for collaborative research.
Chemistry and Materials Science: The development of novel, highly selective catalysts for meta-nitration remains a significant challenge. This requires collaboration between synthetic organic chemists, inorganic chemists, and materials scientists to design and characterize new catalytic systems. Furthermore, exploring the incorporation of this molecule into new polymers or functional materials could lead to materials with unique optical or electronic properties.
Environmental Science and Microbiology: Investigating the complete biodegradation pathways of this compound in various microbial species is essential for effective bioremediation. This involves isolating and characterizing new bacterial and fungal strains, identifying the specific enzymes and genes responsible for degradation, and understanding the influence of environmental factors on remediation efficiency. slideshare.net This work combines microbiology, biochemistry, and environmental engineering.
Toxicology and Human Health: Assessing the toxicity, mutagenicity, and potential carcinogenicity of this compound and its environmental degradation products is crucial for accurate risk assessment. researchgate.net This research falls under the purview of toxicology and public health, providing the data needed for regulatory agencies to establish safety guidelines.
Computational and Theoretical Chemistry: There is a clear opportunity for detailed theoretical studies on this compound. High-level computational modeling can elucidate its electronic structure, predict its reactivity in various chemical reactions, and simulate its interactions with biological macromolecules or catalytic surfaces. nih.gov These insights can guide experimental efforts in catalyst design and drug development.
Pharmaceutical and Agrochemical Science: Given that 3-isopropylaniline is a precursor for bioactive compounds, interdisciplinary research could focus on designing and synthesizing novel derivatives of this compound as potential new drugs or pesticides. This would involve a synergistic effort between synthetic chemists, pharmacologists, and agricultural scientists.
Q & A
Basic: What are the most reliable synthetic routes for 1-isopropyl-3-nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via electrophilic aromatic nitration of isopropylbenzene derivatives. Key considerations include:
- Substrate Selection: Use 1-isopropylbenzene as the precursor. Direct nitration at the meta position is influenced by steric and electronic effects of the isopropyl group.
- Nitrating Agents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio at 0–5°C minimizes byproducts like ortho/para isomers .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC or HPLC .
Validation: Cross-check melting points and NMR data with crystallographic reports (e.g., bond angles in ) to confirm structural integrity.
Basic: How can the structural and electronic properties of this compound be characterized experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C–NO₂ bond distance ~1.48 Å, C–C–C angles ~120°) to confirm nitro group orientation .
- Spectroscopy:
- NMR: Compare ¹H NMR chemical shifts (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.1 ppm) with databases like PubChem .
- IR: Identify nitro group vibrations (asymmetric NO₂ stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) .
- Thermal Analysis: Use DSC to determine melting points (reported range: 90–95°C) and assess thermal stability .
Advanced: How can researchers resolve contradictions in spectroscopic data for nitroaromatic compounds like this compound?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. To address this:
- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian software) .
- Empirical Testing: Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .
- Meta-Analysis: Review crystallographic data (e.g., ) to verify bond parameters, which are less prone to solvent-induced shifts.
Example: Discrepancies in NO₂ stretching frequencies may arise from crystallographic packing vs. solution-phase measurements. Use solid-state IR to differentiate .
Advanced: What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Substrate Design: Introduce directing groups (e.g., halogens at specific positions) to facilitate Suzuki or Ullmann couplings. The nitro group acts as a meta-director, influencing regioselectivity .
- Catalytic Systems: Use Pd(PPh₃)₄ with CuI co-catalyst in DMF at 80°C for aryl halide couplings. Monitor progress via GC-MS .
- Mechanistic Probes: Employ deuterium labeling or Hammett plots to assess electronic effects of the isopropyl and nitro groups on reaction kinetics .
Advanced: How can computational modeling predict the biological or material science applications of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The nitro group’s electron-withdrawing nature may enhance binding affinity .
- QSAR Models: Corrogate substituent effects (e.g., isopropyl vs. methyl groups) on bioactivity using Molinspiration or SwissADME .
- Material Properties: Calculate HOMO-LUMO gaps (e.g., ~4.5 eV via Gaussian) to assess potential as an electron-accepting moiety in organic semiconductors .
Advanced: What experimental and theoretical approaches validate the stability of this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to UV light (λ = 254 nm) and analyze photodegradation products via LC-MS .
- Computational Stability Prediction: Apply Arrhenius equations to extrapolate shelf-life from thermal decomposition data (e.g., TGA/DSC) .
- Solubility Profiling: Measure partition coefficients (logP) in octanol/water to predict environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
